![molecular formula C13H10BrNO2 B2416532 5-Acetyl-2-(4-bromophenoxy) pyridine CAS No. 1557799-39-9](/img/structure/B2416532.png)
5-Acetyl-2-(4-bromophenoxy) pyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as 5-Acetyl-2-(4-bromophenoxy) pyridine, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular formula of 5-Acetyl-2-(4-bromophenoxy) pyridine is C13H10BrNO2 . The molecular weight is 292.13 .Scientific Research Applications
Synthesis of Schiff-Base Ligands
5-Acetyl-2-(4-bromophenoxy) pyridine serves as a precursor for synthesizing Schiff-Base ligands, which are significant in coordination chemistry. A study by Xu Nan-ping (2006) demonstrated the synthesis process involving acetyl-pyridine and outlined its importance in creating Schiff-Base ligands (Xu Nan-ping, 2006).
Role in Insecticides
Pyridine derivatives, including 5-Acetyl-2-(4-bromophenoxy) pyridine, have been researched for their potential as insecticides. A 2014 study by Bakhite et al. highlighted the synthesis and aphidicidal activities of various pyridine derivatives, emphasizing their effectiveness against cowpea aphids (Bakhite et al., 2014).
Acetylation Reactions
The compound is also useful in acetylation reactions. Paul et al. (2002) utilized acetic anhydride–pyridine over basic alumina for acetylations of various groups, showcasing the versatility of pyridine derivatives in such reactions (Paul et al., 2002).
Antimicrobial Activities
Research into pyridine derivatives has also explored their antimicrobial properties. Abdel-rahman et al. (2002) synthesized various pyridothienopyrimidines and pyridothienotriazines, including compounds related to 5-Acetyl-2-(4-bromophenoxy) pyridine, and tested their antimicrobial activities (Abdel-rahman et al., 2002).
Catalysis in Hydroxylation Reactions
Leng et al. (2008) discussed the role of pyridine-modified catalysts in the hydroxylation of benzene. Their study suggests that pyridine compounds, like 5-Acetyl-2-(4-bromophenoxy) pyridine, could have applications in catalysis, particularly in reactions involving hydrogen peroxide (Leng et al., 2008).
Spectroscopic and Optical Studies
Santhy et al. (2019) conducted spectroscopic and optical studies on a related compound, 2-Acetyl amino-5-bromo-4 methyl pyridine, to understand its structural and electronic properties, which can provide insights applicable to 5-Acetyl-2-(4-bromophenoxy) pyridine (Santhy et al., 2019).
Antiprotozoal Agents
Ismail et al. (2004) explored the potential of imidazo[1,2-a]pyridine derivatives as antiprotozoal agents. This research can be relevant for understanding the broader applications of pyridine derivatives in medicinal chemistry (Ismail et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been proposed. This involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This could potentially lead to the development of new compounds with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
properties
IUPAC Name |
1-[6-(4-bromophenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDIIEFLZBEFJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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